(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
CAS No.: 152006-17-2
VCID: VC0014949
Molecular Formula: C8H12O5
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.
![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one - 152006-17-2](/images/no_structure.jpg)
Description | (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one is a chemical compound with the molecular formula C8H12O5 . Other identifiers for this compound include its CAS number, 83085-15-8, and its IUPAC name, which is (3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one . It is also identified by its InChI code and InChI key . A similar compound is 3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose, which has the molecular formula C16H22O6 . This compound is also known by several other names, including ((3aR,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5,5-diyl)dimethanol . Its CAS number is 63593-03-3 . The precautionary statements include P261, P280, and P305+P351+P338 and the signal word is warning . Experienced research assistants may find it beneficial to highlight key projects and accomplishments in their resumes, focusing on relevance and clarity . Skills such as data collection and analysis, as well as specialized knowledge, should be emphasized . Action verbs like "Analyzed", "Collaborated", and "Conducted" can effectively showcase experience . |
---|---|
CAS No. | 152006-17-2 |
Product Name | (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one |
Molecular Formula | C8H12O5 |
Molecular Weight | 188.18 g/mol |
IUPAC Name | (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
Standard InChI | InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m0/s1 |
Standard InChIKey | NHHKFJCWLPPNCN-KVQBGUIXSA-N |
SMILES | CC1(OC2C(OC(=O)C2O1)CO)C |
Canonical SMILES | CC1(OC2C(OC(=O)C2O1)CO)C |
Synonyms | 2,3-O-(1-Methylethylidene)-L-lyxonic Acid γ-Lactone; |
PubChem Compound | 9990017 |
Last Modified | Sep 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume